4-(3-Chloro-4-fluorophenyl)-2-formylphenol
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Overview
Description
4-(3-Chloro-4-fluorophenyl)-2-formylphenol: is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a formyl group and a hydroxyl group on another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloro-4-fluorophenyl)-2-formylphenol can be achieved through several routes. One common method involves the reaction of 3-chloro-4-fluoroaniline with a formylating agent such as paraformaldehyde in the presence of a catalyst like hydrochloric acid. The reaction typically proceeds under mild conditions, with the temperature maintained around 60-70°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in 4-(3-Chloro-4-fluorophenyl)-2-formylphenol can undergo oxidation to form a carboxylic acid derivative.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-(3-Chloro-4-fluorophenyl)-2-carboxyphenol.
Reduction: 4-(3-Chloro-4-fluorophenyl)-2-hydroxyphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-(3-Chloro-4-fluorophenyl)-2-formylphenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used to study the effects of halogenated phenols on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine: The compound’s potential as a pharmacophore makes it a candidate for drug development. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-2-formylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity. The formyl group may participate in hydrogen bonding or covalent interactions with the target, leading to modulation of its activity.
Comparison with Similar Compounds
4-(3-Chloro-4-fluorophenyl)-2-hydroxyphenol: Similar structure but with a hydroxyl group instead of a formyl group.
4-(3-Chloro-4-fluorophenyl)-2-carboxyphenol: Similar structure but with a carboxyl group instead of a formyl group.
3-Chloro-4-fluorophenylboronic acid: Contains the same phenyl ring with chloro and fluoro substituents but with a boronic acid group.
Uniqueness: 4-(3-Chloro-4-fluorophenyl)-2-formylphenol is unique due to the presence of both a formyl group and a hydroxyl group on the phenyl rings
Properties
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-6-9(1-3-12(11)15)8-2-4-13(17)10(5-8)7-16/h1-7,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQGXFVWTBOZJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)Cl)C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685212 |
Source
|
Record name | 3'-Chloro-4'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111128-98-3 |
Source
|
Record name | 3'-Chloro-4'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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